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molecular formula C8H12N2 B058008 quinuclidine-4-carbonitrile CAS No. 26458-78-6

quinuclidine-4-carbonitrile

Cat. No. B058008
M. Wt: 136.19 g/mol
InChI Key: CEMKLAOKVLRABO-UHFFFAOYSA-N
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Patent
US08343999B2

Procedure details

A solution of 4-cyanoquinuclidine (0.30 g, 2.2 mmol) in diethyl ether (5 mL) was slowly added to a suspension of LAH (0.167 g, 4.41 mmol) in diethyl ether (15 mL) at 0° C. The reaction was stirred at 23° C. for 3 h, then quenched with sodium sulfate decahydrate and stirred for 30 more minutes. Ethyl acetate was then added and, after 30 minutes, celite was added and the suspension was filtered on celite. The filtrate was concentrated to dryness to give an oil (0.310 g, quant.). The compound was used as such for the next reaction. 1H NMR (400 MHz, CDCl3) δ ppm: 1.31-1.40 (6H, m), 2.43 (2H, s), 2.86-2.94 (6H, m).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]12[CH2:10][CH2:9][N:6]([CH2:7][CH2:8]1)[CH2:5][CH2:4]2)#[N:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(OCC)C>[N:6]12[CH2:9][CH2:10][C:3]([CH2:1][NH2:2])([CH2:8][CH2:7]1)[CH2:4][CH2:5]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(#N)C12CCN(CC1)CC2
Name
Quantity
0.167 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 23° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sodium sulfate decahydrate
STIRRING
Type
STIRRING
Details
stirred for 30 more minutes
ADDITION
Type
ADDITION
Details
Ethyl acetate was then added and, after 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
celite was added
FILTRATION
Type
FILTRATION
Details
the suspension was filtered on celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil (0.310 g, quant.)
CUSTOM
Type
CUSTOM
Details
such for the next reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N12CCC(CC1)(CC2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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